
1,4-苯二胺-15N2
描述
1,4-Phenylenediamine-15N2, also known as 1,4-Benzenediamine-15N2 or 1,4-Diamino-15N2-benzene, is a stable isotope-labeled compound with the molecular formula C6H4(15NH2)2. This compound is characterized by the presence of two amino groups attached to a benzene ring, with both nitrogen atoms being isotopically labeled with nitrogen-15. It is primarily used in scientific research for tracing and studying nitrogen-related biochemical processes .
科学研究应用
1,4-Phenylenediamine-15N2 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and dyes. Its isotopic labeling allows for detailed studies of nitrogen-related reactions.
Biology: The compound is used in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the study of nitrogen metabolism.
Industry: It is used in the production of hair dyes, polymers, and other industrial chemicals
作用机制
Target of Action
1,4-Phenylenediamine-15N2 is a derivative of 1,4-phenylenediamine, an aromatic amine that is widely used in the production of polymers and other industrial materials Given its use in hair dyes, it likely interacts with melanin, the natural pigment in hair .
Mode of Action
In the context of hair dyes, it is known to penetrate the hair shaft and react with melanin to produce a permanent color change .
Pharmacokinetics
Given its use in hair dyes, it can be inferred that it has good absorption properties, as it is able to penetrate the hair shaft .
Result of Action
The primary result of the action of 1,4-Phenylenediamine-15N2 is a change in hair color. It reacts with melanin in the hair to produce a wide range of shades from black to brown .
Action Environment
The action, efficacy, and stability of 1,4-Phenylenediamine-15N2 can be influenced by various environmental factors. For instance, the pH of the solution it is in can affect its reactivity. Additionally, the presence of other compounds in a hair dye formulation can also impact its effectiveness .
准备方法
The synthesis of 1,4-Phenylenediamine-15N2 typically involves the isotopic labeling of the nitrogen atoms in the compound. One common method is the reduction of 1,4-dinitrobenzene using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the reduction process. Industrial production methods may involve similar reduction processes but on a larger scale, with additional purification steps to ensure the isotopic purity of the final product .
化学反应分析
1,4-Phenylenediamine-15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced further to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Coupling Reactions: It is often used in azo coupling reactions to form azo dyes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield p-benzoquinone .
相似化合物的比较
1,4-Phenylenediamine-15N2 can be compared with other similar compounds such as:
1,4-Phenylenediamine: The non-labeled version of the compound, commonly used in hair dyes and polymers.
1,4-Phenylenediamine-2,3,5,6-d4: A deuterium-labeled version used for similar research purposes.
1,4-Diaminobutane-15N2: Another nitrogen-15 labeled compound used in biochemical studies.
The uniqueness of 1,4-Phenylenediamine-15N2 lies in its specific isotopic labeling, which allows for precise tracing of nitrogen atoms in various chemical and biological processes .
属性
IUPAC Name |
benzene-1,4-di(15N2)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKQZAAMUWICA-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583889 | |
| Record name | Benzene-1,4-(~15~N_2_)diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119516-82-4 | |
| Record name | Benzene-1,4-(~15~N_2_)diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Phenylenediamine-15N2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


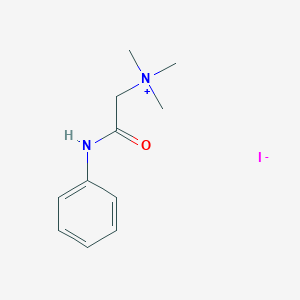

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
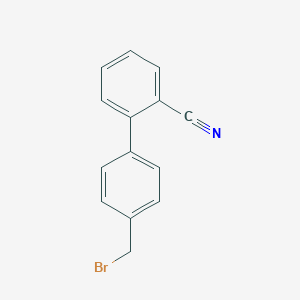
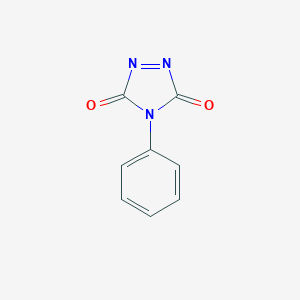
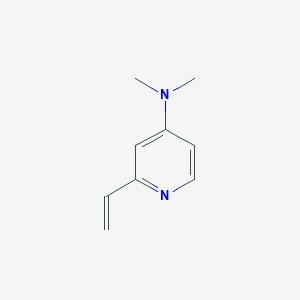
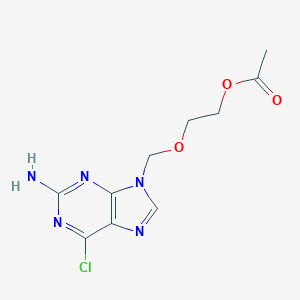
![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
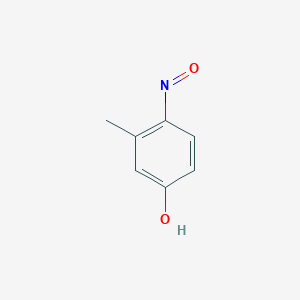
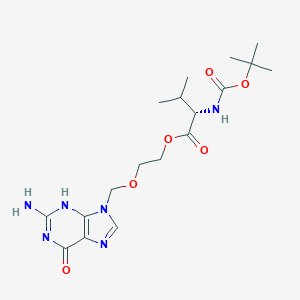

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)
